High Pre-Photolysis Ca²⁺ Affinity
DM-nitrophen exhibits the highest Ca²⁺ affinity among all commercially available caged calcium compounds. Its Kd(Ca²⁺) of 5 nM is 16-fold tighter than NP-EGTA (80 nM) and 29-fold tighter than nitr-5 (145 nM) [1]. At typical resting intracellular free Ca²⁺ concentrations of 10–100 nM, this translates to ~67–95% of DM-nitrophen molecules being Ca²⁺-loaded versus substantially lower fractional occupancy for NP-EGTA [2]. The Faas et al. (2005) study independently measured DMn Kd(Ca²⁺) at 8.1 ± 1.4 nM and NP-EGTA Kd(Ca²⁺) at 50 ± 4 nM under identical experimental conditions (pH 7.30, 24°C, 120 mM KCl, 40 mM HEPES), confirming a ~6-fold affinity advantage for DMn even when both compounds are measured within a single study [2]. The practical consequence is that DM-nitrophen can be loaded with Ca²⁺ at lower and more physiologically relevant free Ca²⁺ concentrations, enabling a larger pool of caged Ca²⁺ per mole of chelator introduced into the cell.
NP‑EGTA Kd 80 nM
16‑fold higher affinity (29‑fold vs. nitr‑5)
| Evidence Dimension | Pre-photolysis equilibrium dissociation constant for Ca²⁺ (Kd) |
|---|---|
| Target Compound Data | DM-nitrophen: Kd(Ca²⁺) = 5 nM (literature consensus); 8.1 ± 1.4 nM (Faas et al. 2005 direct measurement) |
| Comparator Or Baseline | NP-EGTA: Kd(Ca²⁺) = 80 nM (literature consensus); 50 ± 4 nM (Faas et al. 2005 direct measurement); nitr-5: Kd(Ca²⁺) = 145 nM; azid-1: Kd(Ca²⁺) = 230 nM |
| Quantified Difference | 16-fold higher affinity vs. NP-EGTA (5 vs. 80 nM); 29-fold vs. nitr-5; ~6-fold vs. NP-EGTA in single-study direct measurement |
| Conditions | Literature consensus values at pH 7.2 (Ellis-Davies 2007 Table 2); Faas et al. 2005: pH 7.30, 24°C, 120 mM KCl, 40 mM HEPES, Ca²⁺-sensitive electrode titration |
Why This Matters
Higher Ca²⁺ affinity permits a greater fraction of the chelator to be pre-loaded with Ca²⁺ at physiological resting [Ca²⁺], maximizing the pool of releasable Ca²⁺ per unit chelator and reducing the total chelator concentration required—critical for minimizing buffering perturbation in live-cell experiments.
- [1] Ellis-Davies, G.C.R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. Table 2: Properties of calcium cages. DOI: 10.1038/nmeth1072. View Source
- [2] Faas, G.C., Karacs, K., Vergara, J.L., Mody, I. (2005). Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421-4433. DOI: 10.1529/biophysj.104.057745. View Source
